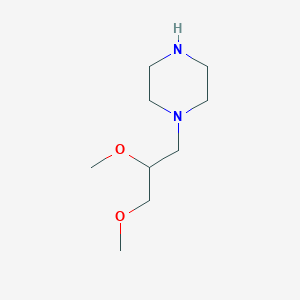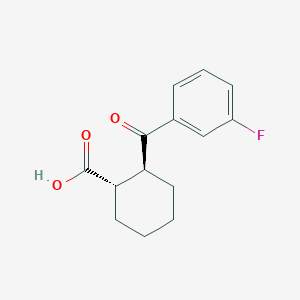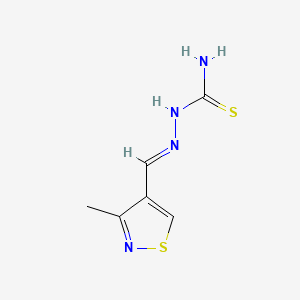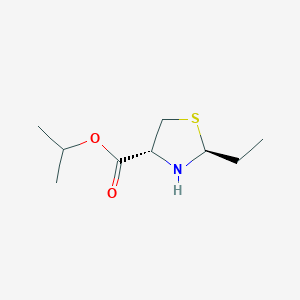
1-(2,3-Dimethoxypropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxypropyl)piperazine is an organic compound with the molecular formula C9H20N2O2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms. This compound is characterized by the presence of a 2,3-dimethoxypropyl group attached to the piperazine ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxypropyl)piperazine typically involves the reaction of piperazine with 2,3-dimethoxypropyl halides under basic conditions. A common method includes the use of 2,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dimethoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines .
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxypropyl)piperazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethoxypropyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and paralysis of parasites. This mechanism is particularly relevant in its anthelmintic activity . Additionally, the compound may interact with other biological pathways, contributing to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
- 1-(2,3-Dichlorophenyl)piperazine
- 1-(2,3-Dimethoxyphenyl)piperazine
- 1-(2,3-Dimethoxyethyl)piperazine
Comparison: 1-(2,3-Dimethoxypropyl)piperazine is unique due to the presence of the 2,3-dimethoxypropyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Propiedades
Número CAS |
329217-27-8 |
|---|---|
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1-(2,3-dimethoxypropyl)piperazine |
InChI |
InChI=1S/C9H20N2O2/c1-12-8-9(13-2)7-11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3 |
Clave InChI |
VXSDCSNXIDVDPO-UHFFFAOYSA-N |
SMILES canónico |
COCC(CN1CCNCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B13820471.png)

![N-[2-(3,4-Dihydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B13820493.png)


![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)

![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)




![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
